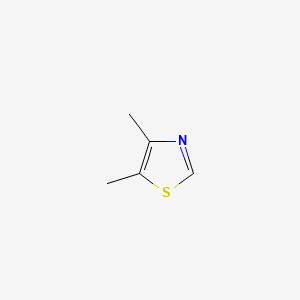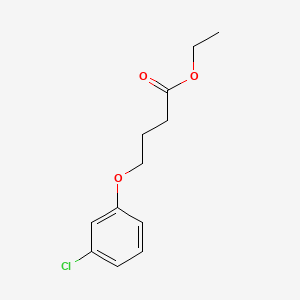
4,5-Dimethylthiazole
Overview
Description
4,5-Dimethylthiazole is an organic compound with the molecular formula C5H7NS. It is a member of the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive roasted, nutty, and meaty odor, making it a valuable component in flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethylthiazole can be synthesized through various methods. One common approach involves the reaction of acetamide with phosphorus pentasulfide, followed by condensation with chloroacetone . Another method includes the base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates .
Industrial Production Methods
Industrial production of this compound often involves the radical bromination of the compound using N-bromosuccinimide in the presence of 2,2′-azobisisobutyronitrile. This process yields mono-, tri-, and tetrabromo derivatives, which can be further processed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It readily participates in substitution reactions, particularly halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution is commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Substitution: N-bromosuccinimide is used for bromination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Brominated derivatives such as 4-(bromomethyl)-5-(dibromomethyl)thiazole.
Scientific Research Applications
4,5-Dimethylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Widely used in the flavor and fragrance industry due to its distinctive odor.
Mechanism of Action
The mechanism of action of 4,5-Dimethylthiazole varies depending on its application. In the MTT assay, it is converted by mitochondrial enzymes into a purple formazan product, which is then quantified to assess cell viability . In biological systems, it may interact with various molecular targets and pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
4,5-Dimethylthiazole can be compared with other thiazole derivatives such as:
2-Methylthiazole: Similar in structure but differs in the position of the methyl group.
4-Methylthiazole: Another derivative with a single methyl group at the 4-position.
2,4,5-Trimethylthiazole: Contains additional methyl groups, leading to different chemical properties.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and sensory properties, making it valuable in various applications.
Properties
IUPAC Name |
4,5-dimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-4-5(2)7-3-6-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSONZCNXUSTKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189348 | |
| Record name | 4,5-Dimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Clear colourless liquid; roasted, nutty, meaty, boiled poultry-like odour | |
| Record name | 4,5-Dimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4,5-Dimethylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/968/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
157.00 to 159.00 °C. @ 760.00 mm Hg | |
| Record name | 4,5-Dimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ether, Miscible at room temperature (in ethanol) | |
| Record name | 4,5-Dimethylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/968/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.067-1.072 | |
| Record name | 4,5-Dimethylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/968/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3581-91-7 | |
| Record name | 4,5-Dimethylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3581-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DIMETHYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3RP5I088G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,5-Dimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83 - 84 °C | |
| Record name | 4,5-Dimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,5-Dimethylthiazole?
A1: this compound has the molecular formula C5H7NS and a molecular weight of 113.18 g/mol. [, ]
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly utilize Infrared (IR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and mass spectrometry (MS) to characterize the structure of this compound and its derivatives. [, , , ]
Q3: Has the rotational spectrum of this compound been studied?
A3: Yes, the molecular jet Fourier-transform microwave spectrum of this compound has been recorded, revealing torsional splittings arising from its two methyl groups. These studies also characterized the nitrogen quadrupole hyperfine structures. []
Q4: Is this compound used in any biological assays?
A4: A derivative of this compound, 3-(this compound-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is a common reagent in cell viability and cytotoxicity assays. [, , , , , , , , , , , ]
Q5: How does the MTT assay work?
A5: The MTT assay relies on the ability of viable cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing researchers to assess cell viability or drug cytotoxicity. [, , , , ]
Q6: Are there any other biological applications of this compound derivatives?
A6: Yes, researchers are exploring the use of carborane-based this compound derivatives, like [18F]LUZ5-d8, as potential PET ligands for imaging cannabinoid receptor type 2 (CB2R). These compounds have shown high affinity for CB2R in vitro and improved metabolic stability in vivo compared to previous ligands. []
Q7: What is the role of this compound-N-oxide-S-oxide in chlormethiazole metabolism?
A7: this compound-N-oxide-S-oxide is a novel metabolite of the drug chlormethiazole identified in human urine. Its formation involves the oxidation of both the nitrogen and sulfur heteroatoms in the thiazole ring, a unique metabolic pathway. []
Q8: How does this compound contribute to the aroma of cooked squid?
A8: While not naturally present in raw squid, this compound forms during cooking and contributes a desirable "green" note to the overall aroma profile. []
Q9: How does this compound react with N-bromosuccinimide?
A9: The bromination of this compound with N-bromosuccinimide exhibits regioselectivity, with the methyl groups being more reactive than the thiazole ring. This reaction can yield mono-, tri-, and tetrabrominated derivatives depending on the reaction conditions and stoichiometry. []
Q10: Can the thiazole ring in this compound be selectively brominated?
A10: Yes, specific conditions using silica gel or perfluoroether solvents promote the selective bromination of the thiazole ring in this compound at the 2-position. []
Q11: Have any studies explored the structure-activity relationships (SAR) of this compound derivatives?
A11: While specific SAR studies on this compound itself are limited in the provided research, modifications of related compounds like curcumin with this compound moieties have been investigated for anticancer activity. Researchers observed that incorporating the this compound ring enhanced cytotoxicity against HeLa cells, highlighting the potential impact of structural modifications on biological activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















